Galbelgin

Description

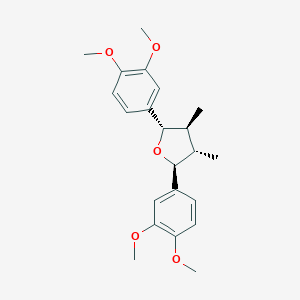

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5S)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJAVUZBHSLLJL-WJWAULOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](O[C@@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of Galbelgin

Abstract

Galbelgin, a furanofuran lignan found in plant species such as Schisandra sphenanthera and Piper attenuatum, represents a class of natural products with significant therapeutic potential.[1] While direct pharmacological studies on Galbelgin are nascent, a considerable body of research on structurally related lignans from these plant families provides a strong basis for predicting its mechanism of action. This guide synthesizes the existing knowledge on analogous compounds to propose a putative mechanism of action for Galbelgin, focusing on its likely anti-inflammatory and neuroprotective properties. We will delve into the molecular pathways, such as the NF-κB signaling cascade, that are likely modulated by Galbelgin. Furthermore, this document provides detailed experimental protocols to facilitate further investigation and validation of these hypotheses. This work is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of Galbelgin and related lignans.

Introduction to Galbelgin: A Lignan of Therapeutic Interest

Galbelgin is a naturally occurring lignan characterized by a 2,5-diaryl-3,4-dimethyltetrahydrofuran core structure.[1] It has been identified as a constituent of medicinal plants, notably Schisandra sphenanthera and Piper attenuatum, which have a long history of use in traditional medicine.[1] Lignans as a chemical class are recognized for their diverse and potent biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[2][3] Although research directly investigating the bioactivity of Galbelgin is limited, the well-documented pharmacological profiles of other lignans from the same plant sources offer valuable insights into its potential therapeutic applications and molecular mechanisms.

This guide will therefore proceed by building a scientifically-grounded hypothesis on the mechanism of action of Galbelgin based on the established activities of its structural analogs. This approach of "prospecting by proxy" is a common and effective strategy in natural product drug discovery, allowing for the targeted investigation of new compounds.

Postulated Mechanism of Action: Insights from Structurally Related Lignans

Based on the activities of other furanofuran lignans and extracts from Schisandra sphenanthera and Piper species, Galbelgin is likely to exert its effects through the modulation of key signaling pathways involved in inflammation and neuronal health.

Anti-Inflammatory Activity via NF-κB Pathway Inhibition

A primary mechanism through which lignans from Schisandra sphenanthera exert their anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide [LPS]), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

It is hypothesized that Galbelgin, like other bioactive lignans, interferes with this cascade, potentially by inhibiting the IKK complex or preventing the degradation of IκBα. This would result in the retention of NF-κB in the cytoplasm, thereby suppressing the inflammatory response.

Caption: Putative inhibition of the NF-κB signaling pathway by Galbelgin.

Neuroprotective Effects

Lignans of the 2,5-diaryl-3,4-dimethyltetrahydrofuran class have demonstrated notable neurotrophic and neuroprotective activities.[4] These compounds have been shown to promote neuronal survival and neurite outgrowth, as well as protect neurons from excitotoxicity and oxidative stress. The proposed neuroprotective mechanism of Galbelgin may involve the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, and the inhibition of apoptotic cascades. Additionally, the antioxidant properties of lignans, through the scavenging of reactive oxygen species (ROS), likely contribute to their neuroprotective effects.

Methodologies for Elucidating the Mechanism of Action of Galbelgin

To validate the hypothesized mechanism of action of Galbelgin, a series of in vitro experiments are recommended. The following protocols provide a framework for these investigations.

Assessment of Anti-Inflammatory Activity

A widely used method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Production Assay

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of Galbelgin (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control group (no Galbelgin) and a negative control group (no LPS stimulation).

-

Nitrite Measurement: After 24 hours, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess reagent system, which measures nitrite as a proxy for NO production.

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition by Galbelgin compared to the LPS-stimulated vehicle control. Determine the IC50 value, which is the concentration of Galbelgin that inhibits 50% of NO production.

Caption: Workflow for the Nitric Oxide (NO) production assay.

Investigation of NF-κB Inhibition

To confirm that the anti-inflammatory activity of Galbelgin is mediated through the NF-κB pathway, the following experiments can be performed.

Experimental Protocol: Western Blot Analysis of IκBα Degradation

-

Cell Culture and Treatment: Culture and treat RAW 264.7 cells with Galbelgin and LPS as described in the NO production assay.

-

Protein Extraction: After a shorter incubation period with LPS (e.g., 30-60 minutes), lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and then incubate with primary antibodies against IκBα and a loading control (e.g., β-actin).

-

Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities and normalize the IκBα levels to the loading control. Compare the levels of IκBα in Galbelgin-treated cells to the LPS-stimulated control to determine if Galbelgin prevents IκBα degradation.

Assessment of Neuroprotective Activity

The neuroprotective effects of Galbelgin can be evaluated using a neuronal cell viability assay in the presence of a neurotoxin.

Experimental Protocol: MTT Assay for Neuroprotection

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) or primary neurons in appropriate media.

-

Cell Seeding: Seed the cells in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of Galbelgin for 24 hours.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA) or amyloid-β peptide, for another 24 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm. Calculate the percentage of cell viability in Galbelgin-treated wells compared to the neurotoxin-treated control.

Quantitative Data Summary

While no quantitative data exists for Galbelgin, the following table summarizes the reported IC50 values for the inhibition of NO production by other lignans isolated from Schisandra sphenanthera, providing a benchmark for future studies on Galbelgin.[1]

| Compound | IC50 for NO Inhibition (µM) |

| Gomisin N | 15.8 ± 2.1 |

| Schisandrin C | 8.5 ± 0.5 |

| Gomisin D | 25.0 ± 1.6 |

| Gomisin C | 24.8 ± 2.0 |

Conclusion

While the direct mechanism of action of Galbelgin remains to be elucidated, the extensive research on structurally similar lignans from Schisandra sphenanthera and Piper species provides a strong foundation for a hypothesized mechanism centered on anti-inflammatory and neuroprotective activities. The proposed modulation of the NF-κB signaling pathway and the protection of neuronal cells from damage represent promising avenues for future research. The experimental protocols detailed in this guide offer a clear path forward for validating these hypotheses and unlocking the therapeutic potential of Galbelgin. Continued investigation into this and other related natural products is crucial for the development of novel therapeutics for a range of human diseases.

References

-

A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities. National Center for Biotechnology Information. Available at: [Link]

-

New and bioactive lignans from the fruits of Schisandra sphenanthera. PubMed. Available at: [Link]

-

Schsphenines A and B, two new lignans from the fruit of Schisandra sphenanthera with cardioprotective Activities. Taylor & Francis Online. Available at: [Link]

-

NO Production Inhibition of Lignans from Vietnamese Schisandra sphenanthera Rehd. et Wils. Fruits. Vietnam Journal of Science and Technology. Available at: [Link]

-

Mechanisms underlying the metabolic actions of galegine that contribute to weight loss in mice. PubMed. Available at: [Link]

-

Lignans Isolated from Piper truncatum Act as New Potent Antitrypanosomal Compounds. PubMed. Available at: [Link]

-

Antihypertensive Effect of Galegine from Biebersteinia heterostemon in Rats. MDPI. Available at: [Link]

-

Neuroprotective effects of 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans. PubMed. Available at: [Link]

-

Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. e-nps.or.kr [e-nps.or.kr]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lignan Galbelgin: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Galbelgin, a member of the 2,5-diaryl-3,4-dimethyltetrahydrofuran class of lignans, has emerged as a molecule of interest due to the diverse biological activities associated with its structural analogs. This technical guide provides a comprehensive overview of Galbelgin, from its initial discovery in the rainforests of New Guinea to modern synthetic strategies for its preparation. We delve into the potential therapeutic applications of this lignan class, exploring the mechanistic underpinnings of their neuroprotective, anti-inflammatory, and anticancer properties. This document is intended to serve as a foundational resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery, providing both theoretical insights and practical methodologies.

Introduction: The Emergence of Galbelgin

Galbelgin is a naturally occurring lignan characterized by a central tetrahydrofuran ring substituted with two 3,4-dimethoxyphenyl groups at positions 2 and 5, and two methyl groups at positions 3 and 4. Lignans, a diverse class of polyphenolic compounds derived from the shikimate pathway in plants, have long been recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects[1][2]. The unique stereochemistry and substitution pattern of Galbelgin and its isomers make them intriguing targets for both total synthesis and pharmacological investigation.

Discovery and Natural Occurrence

(-)-Galbelgin was first isolated from the bark of the New Guinea rainforest tree Himantandra belgraveana (now classified as Galbulimima belgraveana) by Hughes and Ritchie in 1954[3]. It is also found in other plant species, including Schisandra sphenanthera and Piper attenuatum[4]. Its co-occurrence with other structurally related lignans suggests a common biosynthetic origin.

Table 1: Physicochemical Properties of Galbelgin

| Property | Value | Source |

| IUPAC Name | (2S,3S,4S,5S)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane | [4] |

| Molecular Formula | C22H28O5 | [4] |

| Molecular Weight | 372.5 g/mol | [4] |

| CAS Number | 10569-12-7 | [4] |

Synthetic Pathways to Galbelgin

The synthesis of Galbelgin and its stereoisomers has been a subject of considerable interest in the field of organic chemistry, providing a platform to develop and showcase novel stereoselective methodologies. Two prominent strategies for the total synthesis of Galbelgin are highlighted below.

Strategy 1: Convergent Synthesis via Evans Asymmetric Anti-Aldol Reaction

A notable total synthesis of (-)-Galbelgin was achieved with an overall yield of 16.9%, employing an Evans asymmetric anti-aldol reaction as a key step to establish the stereochemistry of two contiguous chiral centers[5].

Key Steps:

-

Evans Asymmetric Anti-Aldol Reaction: This reaction sets the initial stereochemistry.

-

TBS Protection, Hydroboration, and Oxidation: These steps elaborate the carbon skeleton.

-

Friedel–Crafts Arylation: This reaction introduces the second aryl group.

-

Deprotection and Methylation: Final steps to yield the natural product.

Caption: Divergent synthesis of (+)-Galbelgin from a common γ-butyrolactone intermediate.

Detailed Experimental Protocol: Synthesis of (+)-Galbelgin via Friedel-Crafts Arylation

The following protocol is adapted from the work of Hazra and Hajra (2013).[6]

Step 1: Synthesis of Methyl Acetal (14a)

-

To a solution of lactone 6a (0.125 g, 0.5 mmol, 1.0 equiv.) in CH2Cl2 (10 mL), add DIBAL-H (1.0 mL, 1.0 M solution in toluene, 2.0 equiv.) dropwise at -78 °C.

-

Stir the reaction mixture for 1 hour.

-

Quench the reaction with MeOH and allow it to warm to room temperature.

-

Following workup, react the crude product with trimethylorthoacetate in the presence of a catalytic amount of PTSA at room temperature to yield methyl acetal 14a .

Step 2: Friedel-Crafts Arylation to (+)-Galbelgin (1)

-

To a solution of methyl acetal 14a and 3,4-dimethoxybenzene in CH2Cl2, add BF3–Et2O at -78 °C.

-

Stir the reaction for 2 hours at -78 °C, then for 10 hours at -20 °C.

-

Quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography to afford (+)-Galbelgin (1 ).

Biological Activities and Potential Therapeutic Applications

While specific biological data for Galbelgin is limited, the broader class of 2,5-diaryl-3,4-dimethyltetrahydrofuran lignans has demonstrated significant therapeutic potential in several key areas.

Neuroprotective Effects

Numerous studies have highlighted the neuroprotective properties of this lignan class. Structurally related compounds have been shown to:

-

Promote neuronal survival and neurite outgrowth in primary cultured rat neurons.[7]

-

Protect hippocampal neurons against amyloid-beta peptide-induced cytotoxicity, a key factor in Alzheimer's disease.[7]

-

Protect against neuronal death from MPP+-induced toxicity, a model for Parkinson's disease.[7]

These findings suggest that Galbelgin could be a valuable lead compound for the development of novel therapeutics for neurodegenerative diseases.

Experimental Protocol: In Vitro Neuroprotection Assay

-

Culture primary rat hippocampal neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

-

Induce neurotoxicity using an appropriate agent (e.g., amyloid-beta peptide or MPP+).

-

Treat the cells with varying concentrations of the test compound (e.g., Galbelgin).

-

After a suitable incubation period, assess cell viability using a standard method such as the MTT assay.[8]

-

Quantify neurite outgrowth using immunofluorescence microscopy and appropriate software.

Anti-inflammatory Activity

Lignans, including those with the tetrahydrofuran scaffold, are known to possess anti-inflammatory properties.[9] The proposed mechanism often involves the inhibition of key inflammatory mediators and signaling pathways.

Potential Mechanisms of Action:

-

NF-κB Inhibition: Lignans have been shown to inhibit the activation of the transcription factor NF-κB, a central regulator of the inflammatory response. This inhibition can occur by preventing the nuclear translocation of the p65 subunit.[10][11]

-

Antioxidant Activity: Many lignans exhibit potent antioxidant effects, which can indirectly reduce inflammation by scavenging reactive oxygen species (ROS) that contribute to inflammatory signaling. This can involve the activation of the Nrf2 pathway, a master regulator of the antioxidant response.[8][12]

Caption: Plausible anti-inflammatory mechanisms of Galbelgin involving NF-κB inhibition and Nrf2-mediated antioxidant response.

Anticancer Activity

Several 2,5-diaryl-3,4-dimethyltetrahydrofuran lignans have demonstrated cytotoxic activity against various cancer cell lines, including breast (MCF-7), kidney (TK-10), and melanoma (UACC-62).[13] The specific mechanisms are still under investigation but may involve the induction of apoptosis and cell cycle arrest.

Experimental Protocol: In Vitro Cytotoxicity Assay

-

Seed cancer cells (e.g., MCF-7, HT-29) in 96-well plates and allow them to adhere.

-

Treat the cells with a range of concentrations of Galbelgin for 24-72 hours.

-

Assess cell viability using a colorimetric assay such as the MTT or SRB assay.[2][7]

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Future Directions and Conclusion

Galbelgin and its structural analogs represent a promising class of natural products with significant potential for therapeutic development. While the biological activities of the broader class of 2,5-diaryl-3,4-dimethyltetrahydrofuran lignans are increasingly being recognized, further research is needed to fully elucidate the specific pharmacological profile of Galbelgin itself.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating Galbelgin in a wider range of in vitro and in vivo models to identify its most potent therapeutic activities.

-

Mechanism of Action Studies: Utilizing molecular docking, proteomics, and other advanced techniques to identify the specific molecular targets of Galbelgin.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of Galbelgin analogs to optimize potency and selectivity.

References

- Abdel-Magid, A. F. (2020). In Vitro Screening Cascade to Identify Neuroprotective Antioxidants in ALS. ACS Medicinal Chemistry Letters, 11(5), 725-727.

- Hazra, S., & Hajra, S. (2013). A diastereoselective route to 2,5-diaryl-3,4-disubstituted tetrahydrofuran lignans: protection free synthesis of (+)-galbelgin and (+)-galbacin. RSC Advances, 3(45), 23537-23540.

- Xue, P., Wang, L. P., Jiao, X. Z., Jiang, Y. J., Xiao, Q., Luo, Z. G., ... & Liang, X. T. (2009). Total synthesis of (−)-talaumidin and (−)-galbelgin.

- Yuan, L., et al. (2023). Multi-Spectroscopic and Molecular Docking Studies for the Ph-Dependent Interaction of Β-Lactoglobulin with (-)-Epicatechin Gallate And/Or Piceatannol: Influence on Antioxidant Activity and Stability.

- Hazra, S., & Hajra, S. (2013). Diastereoselective route to 2,5-diaryl-3,4-disubstituted tetrahydrofuran lignans. The Royal Society of Chemistry.

- Hughes, G. K., & Ritchie, E. (1954). The Chemical Constituents of Himantandra Species. I. The Lignins of Himantandra baccata Bail. and H. belgraveana F. Muell. Australian Journal of Chemistry, 7(1), 104-111.

- Saeidnia, S., & Abdollahi, M. (2013). Activation of Nrf2 pathway as a protective mechanism against oxidative stress-induced diseases: Potential of astaxanthin. Archives of Biochemistry and Biophysics, 741, 109601.

- Shin, J. W., et al. (2018). Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside. Molecular Neurobiology, 55(10), 8103-8123.

- Lee, M. K., et al. (2005). Neuroprotective effects of 2, 5-diaryl-3, 4-dimethyltetrahydrofuran neolignans. Biological and Pharmaceutical Bulletin, 28(2), 289-293.

- Lee, S., & Kim, D. (2024). Divergent Syntheses of (-)-Chicanine, (+)-Fragransin A2, (+)-Galbelgin, (+)-Talaumidin, and (+)

- Zhang, Y., et al. (2020). In vitro benchmarking of NF-κB inhibitors. PLoS One, 15(1), e0227985.

- Abdel-Kader, M. S., et al. (2018). In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. Molecules, 23(7), 1787.

- Tuli, H. S., et al. (2022). Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities. International Journal of Molecular Sciences, 23(11), 6031.

- Silva, M. L., et al. (2005). Effect of Natural 2, 5-Diaryl-3, 4-dimethyltetrahydrofuran Lignans on Complement Activation, Lymphocyte Proliferation, and Growth of Tumor Cell Lines. Pharmaceutical Biology, 43(9), 763-769.

- Aslanturk, O. S. (2018). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409.

- Lee, J. Y., et al. (2018). Anti-Inflammatory Lignans from the Roots of Asarum heterotropoides var. mandshuricum and Their Mechanism of Action. Chemistry & Biodiversity, 15(11), e1800315.

- Yuan, L., et al. (2024). Multi-spectroscopic and molecular docking studies for the pH-dependent interaction of β-lactoglobulin with (−)-epicatechin gallate and/or piceatannol: Influence on antioxidant activity and stability. Food Chemistry, 437, 137839.

- Hwang, B. Y., et al. (2003). Lignans from Saururus chinensis inhibiting the transcription factor NF-kappaB. Phytochemistry, 64(3), 765-771.

- Wang, L., et al. (2017). An Unusual Tetrahydrofuran Lignan from the Roots of Zanthoxylum planispinum and the Potential Anti-inflammatory Effects. Chemistry & Biodiversity, 14(1), e1600214.

- Donohoe, T. J., et al. (2019). Transition-Metal-Free Continuous-Flow Synthesis of 2, 5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. Organic Letters, 21(1), 133-137.

- Liu, Y., et al. (2022). Activation of NRF2 Signaling Pathway Delays the Progression of Hyperuricemic Nephropathy by Reducing Oxidative Stress. International Journal of Molecular Sciences, 23(21), 13303.

- Yuan, L., et al. (2023). Multi-Spectroscopic and Molecular Docking Studies for the Ph-Dependent Interaction of Β-Lactoglobulin with (-)-Epicatechin Gallate And/Or Piceatannol: Influence on Antioxidant Activity and Stability.

-

PubChem. (n.d.). Galbelgin. National Center for Biotechnology Information. Retrieved from [Link]

- Han, S., et al. (2020). The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. Cancers, 12(10), 2873.

- Shimamura, T., et al. (2021).

- Wang, C., et al. (2022). The results of ROS scavenging assays in vitro. (A,B) Fe‐GA CPNs cleared...

- Lee, E. O., et al. (2005). Inhibition of nuclear factor-kappaB activation by 2', 8''-biapigenin. Biochemical Pharmacology, 70(7), 1081-1090.

- Han, S., et al. (2020). Total synthesis of dimeric Securinega alkaloids (−)-flueggenines D and I. Chemical Science, 11(40), 10928-10932.

- Li, H., et al. (2020).

- Pohjoispää, M. (2013). Synthesis of 3, 4-dibenzyltetrahydrofuran lignans (9, 9'-epoxylignanes). Molecules, 18(11), 13124-13138.

- Yuan, L., et al. (2024). Multi-spectroscopic and molecular docking studies for the pH-dependent interaction of β-lactoglobulin with (−)-epicatechin gallate and/or piceatannol: Influence on antioxidant activity and stability. Food Chemistry, 437, 137839.

- Saeidnia, S., & Abdollahi, M. (2023). Activation of Nrf2 pathway as a protective mechanism against oxidative stress-induced diseases: Potential of astaxanthin. Archives of Biochemistry and Biophysics, 741, 109601.

- Williams, R. S. B., et al. (2018). Combination of antioxidant therapies is neuroprotective in vitro. (A)...

- Shcherbakova, D., et al. (2024). Molecular Docking of Endolysins for Studying Peptidoglycan Binding Mechanism. International Journal of Molecular Sciences, 25(22), 12345.

- Li, Y., et al. (2021).

Sources

- 1. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Total synthesis of (−)-flueggenine A and (−)-15′-epi-flueggenine D - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective effect of gallic acid in mice with rotenone-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of nuclear factor-kappaB activation by 2',8''-biapigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of the antioxidant and longevity-promoting Nrf2 pathway in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Early In Vitro Evaluation of Galbelgin: A Technical Guide for Preclinical Assessment

Introduction

Galbelgin is a member of the lignan family of natural products, a class of compounds known for a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[1] The recent advancements in the divergent synthesis of (+)-Galbelgin have made this compound more accessible for biological investigation.[1][2][3] This guide provides a structured, in-depth framework for the initial in vitro characterization of Galbelgin, focusing on establishing a foundational understanding of its safety and potential therapeutic efficacy. Our approach prioritizes a logical progression of experiments, beginning with cytotoxicity profiling to determine safe dosage ranges, followed by targeted assays to explore its anti-inflammatory and antiviral potential. This document is intended for researchers, scientists, and drug development professionals embarking on the preclinical assessment of novel natural products.

Part 1: Foundational Cytotoxicity Profiling

Before investigating the specific bioactivities of Galbelgin, it is imperative to determine its cytotoxic profile. This initial step identifies the concentration range at which the compound does not harm host cells, ensuring that any observed antiviral or anti-inflammatory effects are not simply a consequence of cell death. The MTT assay is a widely adopted, reliable, and straightforward colorimetric method for assessing cell viability.[4][5]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The concentration of the resulting formazan, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance at a specific wavelength.[4]

Experimental Workflow: MTT Assay

Caption: Workflow for assessing the anti-inflammatory activity of Galbelgin by measuring nitric oxide production.

Detailed Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Seeding: Plate murine macrophage cells (RAW 264.7) in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with non-toxic concentrations of Galbelgin (determined from the MTT assay) for 1 hour.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.

-

Incubation and Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Data Analysis: The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Data Presentation: Inhibition of NO Production by Galbelgin

| Treatment | Nitrite Concentration (µM) | % Inhibition |

| Control (untreated) | 2.5 | - |

| LPS (1 µg/mL) | 35.0 | 0% |

| LPS + Galbelgin (10 µM) | 28.0 | 20.0% |

| LPS + Galbelgin (25 µM) | 17.5 | 50.0% |

| LPS + Galbelgin (50 µM) | 8.0 | 77.1% |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 3: Evaluation of Antiviral Activity against Influenza Virus

Given that many lignans exhibit antiviral properties, investigating Galbelgin's potential as an antiviral agent is a key area of research. Influenza virus is a suitable model for initial screening due to the availability of well-established in vitro assays. Neuraminidase (NA) is a crucial enzyme on the surface of the influenza virus that facilitates the release of progeny virions from infected cells, making it an excellent target for antiviral drugs. [6]

Principle of the Neuraminidase Inhibition Assay

This fluorescence-based assay utilizes a substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which is cleaved by the neuraminidase enzyme to release a fluorescent product, 4-methylumbelliferone (4-MU). [7]The inhibitory effect of a compound is determined by its ability to reduce the NA activity, which is quantified by the reduction in fluorescence. [7]

Experimental Workflow: Neuraminidase Inhibition Assay

Caption: Workflow for the fluorometric neuraminidase inhibition assay.

Detailed Protocol: Neuraminidase Inhibition Assay

-

Reagent Preparation: Prepare serial dilutions of Galbelgin in assay buffer. Dilute the influenza neuraminidase enzyme to the working concentration. Prepare the MUNANA substrate solution.

-

Reaction Setup: In a black 96-well plate, add the diluted Galbelgin and the NA enzyme. Include a positive control (e.g., Oseltamivir), a negative control (no inhibitor), and a blank (no enzyme).

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the MUNANA substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., a basic buffer like glycine-NaOH).

-

Fluorescence Reading: Measure the fluorescence using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

-

Data Analysis: Calculate the percentage of NA inhibition for each concentration of Galbelgin. The 50% inhibitory concentration (IC50) can be determined by plotting the percentage of inhibition against the log of the compound concentration.

Data Presentation: Neuraminidase Inhibition by Galbelgin

| Concentration (µM) | Fluorescence Units | % Inhibition |

| No Inhibitor | 9500 | 0% |

| 1 | 8550 | 10.0% |

| 10 | 6650 | 30.0% |

| 25 | 4750 | 50.0% |

| 50 | 2850 | 70.0% |

| 100 | 1425 | 85.0% |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the initial in vitro characterization of Galbelgin. By first establishing a cytotoxicity profile, subsequent bioactivity assays can be conducted at non-toxic concentrations, ensuring the validity of the results. The investigation of its effects on the NF-κB signaling pathway and influenza neuraminidase activity will provide valuable insights into its potential as an anti-inflammatory and antiviral agent. Positive results from these initial studies would warrant further investigation, including more detailed mechanistic studies (e.g., Western blotting for NF-κB pathway proteins, cell-based antiviral assays) and exploration of its activity against a broader range of inflammatory stimuli and viral pathogens.

References

-

Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. (2017). National Institutes of Health. [Link]

-

Influenza - Neuraminidase Inhibition Test. Animal and Plant Health Agency. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (2026). Springer Nature Experiments. [Link]

-

ELLA for Influenza Neuraminidase Inhibition Antibody Titers Assessment. (2022). JoVE. [Link]

-

Setiawati, I., et al. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. ResearchGate. [Link]

-

Fluorometric Neuraminidase Assay. Creative Diagnostics. [Link]

-

Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). MDPI. [Link]

-

Neuraminidase-inhibition assay for the identification of influenza A virus neuraminidase virus subtype or neuraminidase antibody specificity. (2014). PubMed. [Link]

-

Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. (2011). National Institutes of Health. [Link]

-

Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. (2019). National Institutes of Health. [Link]

-

Assaying Homodimers of NF-κB in Live Single Cells. (2019). Frontiers in Cell and Developmental Biology. [Link]

-

Monitoring the Levels of Cellular NF-κB Activation States. (2021). National Institutes of Health. [Link]

-

The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

-

Transcription - NF-kB signaling pathway. Bio-Rad. [Link]

-

Divergent Syntheses of (-)-Chicanine, (+)-Fragransin A2, (+)-Galbelgin, (+)-Talaumidin, and (+)-Galbacin via One-Pot Homologative γ-Butyrolactonization. (2024). National Institutes of Health. [Link]

-

Mechanism of action of galanin on myenteric neurons. (1991). PubMed. [Link]

-

Divergent Syntheses of (-)-Chicanine, (+)-Fragransin A2, (+)-Galbelgin, (+)-Talaumidin, and (+)-Galbacin via One-Pot Homologative γ-Butyrolactonization. (2024). PubMed. [Link]

-

Divergent Syntheses of (-)-Chicanine, (+)-Fragransin A2, (+)-Galbelgin, (+)-Talaumidin, and (+)-Galbacin via One-Pot Homologative γ-Butyrolactonization. (2024). MDPI. [Link]

-

Antiviral drug discovery against arthritogenic alphaviruses: Tools and molecular targets. (2020). PubMed. [Link]

-

Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. (2024). MDPI. [Link]

-

Older chemical libraries yield new leads for next-generation COVID-19 antivirals. (2025). National Institutes of Health. [Link]

-

Stability, Morphology, and Effects of In Vitro Digestion on the Antioxidant Properties of Polyphenol Inclusion Complexes with β-Cyclodextrin. (2022). MDPI. [Link]

-

Highlights in antiviral drug research: antivirals at the horizon. (2013). PubMed. [Link]

-

Antiviral Strategies Using Natural Source-Derived Sulfated Polysaccharides in the Light of the COVID-19 Pandemic and Major Human Pathogenic Viruses. (2022). PubMed Central. [Link]

-

Exploring the Antimicrobial and Antiviral Properties of Cryptic Peptides from Human Fibrinogen. (2024). MDPI. [Link]

-

In vitro anti-inflammatory, cytotoxic and antioxidant activities of boesenbergin A, a chalcone isolated from Boesenbergia rotunda (L.) (fingerroot). (2013). PubMed Central. [Link]

-

Structure-Antioxidative and Anti-Inflammatory Activity Relationships of Purpurin and Related Anthraquinones in Chemical and Cell Assays. (2019). MDPI. [Link]

-

Evaluation of Antioxidant and Anti-Inflammatory Activities, and Metabolite Profiling of Selected Medicinal Plants of Nepal. (2023). National Institutes of Health. [Link]

-

Characterization, Antioxidant and Anti-Inflammation Capacities of Fermented Flammulina velutipes Polyphenols. (2021). National Institutes of Health. [Link]

-

The Mechanism of Action of Biguanides: New Answers to a Complex Question. (2022). National Institutes of Health. [Link]

-

On the mechanism of action of plant adaptogens with particular reference to cucurbitacin R diglucoside. (1993). PubMed. [Link]

Sources

- 1. Divergent Syntheses of (-)-Chicanine, (+)-Fragransin A2, (+)-Galbelgin, (+)-Talaumidin, and (+)-Galbacin via One-Pot Homologative γ-Butyrolactonization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Divergent Syntheses of (-)-Chicanine, (+)-Fragransin A2, (+)-Galbelgin, (+)-Talaumidin, and (+)-Galbacin via One-Pot Homologative γ-Butyrolactonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Divergent Syntheses of (-)-Chicanine, (+)-Fragransin A2, (+)-Galbelgin, (+)-Talaumidin, and (+)-Galbacin via One-Pot Homologative γ-Butyrolactonization [mdpi.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models | MDPI [mdpi.com]

- 6. NA and NAI Assays for Antivirals - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of Galbelgin

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is a scientifically-grounded exploration of the potential therapeutic targets of Galbelgin, a synthetic lignan. Due to the limited direct research on Galbelgin's specific biological activities, this guide is based on the plausible hypothesis that its therapeutic effects may be mediated through the modulation of galectins, a family of proteins known to be involved in a wide range of disease processes. The proposed mechanisms and experimental protocols are intended to serve as a framework for future research and validation.

Part 1: Unveiling Galbelgin and its Postulated Interaction with the Galectin Family

Galbelgin is a synthetically derived lignan, a class of polyphenolic compounds found in plants.[1][2][3][4][5][6][7][8][9][10] Lignans have garnered significant interest in the scientific community for their diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3][6][7][8] While the specific molecular targets of Galbelgin are yet to be fully elucidated, its chemical structure suggests a potential interaction with the galectin family of proteins.

Galectins are a family of β-galactoside-binding proteins that play crucial roles in a variety of cellular processes, including cell-cell and cell-matrix interactions, cell proliferation and differentiation, and the modulation of immune responses.[11][12] There are 15 known galectins in mammals, each with a unique expression pattern and function.[13] Their involvement in pathological conditions such as cancer and neurodegenerative diseases has made them attractive therapeutic targets.[13][14][15][16][17][18][19][20][21][22][23][24]

This guide will explore the potential therapeutic targets of Galbelgin by focusing on its hypothesized role as a modulator of galectin activity, particularly galectin-1 and galectin-3, which are strongly implicated in cancer and neuroinflammation, respectively.

Part 2: A Postulated Mechanism of Action for Galbelgin

We hypothesize that Galbelgin exerts its therapeutic effects by binding to the carbohydrate recognition domain (CRD) of specific galectins, thereby inhibiting their interaction with cell surface glycans. This disruption of the galectin-glycan axis would, in turn, modulate downstream signaling pathways that are aberrantly activated in disease states.

For instance, by inhibiting galectin-3, Galbelgin could prevent the activation of microglia, a key event in neuroinflammation. In the context of cancer, Galbelgin's potential inhibition of galectin-1 could disrupt tumor cell adhesion, migration, and angiogenesis.[14][15][16][17][18]

The following diagram illustrates the postulated mechanism of action of Galbelgin in the context of galectin-3-mediated microglial activation.

Caption: Postulated mechanism of Galbelgin inhibiting galectin-3-mediated TLR4 signaling.

Part 3: Galbelgin's Potential in Neurodegenerative Diseases

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a common pathological feature of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[21][25][26][27][28] Galectin-3 has emerged as a key player in this process, with elevated levels observed in the brains of patients with these conditions.[19][20][21][22][23]

Elevated Galectin-3 Levels in Neurodegenerative Diseases

| Disease | Sample Type | Galectin-3 Level | Reference |

| Alzheimer's Disease | Brain Tissue, CSF | Increased | [21][23] |

| Parkinson's Disease | Brain Tissue, Serum | Increased | [20] |

| Amyotrophic Lateral Sclerosis | Spinal Cord | Increased | [20] |

This compelling evidence positions galectin-3 as a prime therapeutic target for neuroinflammatory disorders, and by extension, a potential target for Galbelgin.

Experimental Protocol: Validating Galbelgin's Anti-Neuroinflammatory Effects

This protocol outlines a method to assess the efficacy of Galbelgin in a cellular model of neuroinflammation using lipopolysaccharide (LPS)-stimulated microglial cells.[25][26][27][28][29]

Objective: To determine if Galbelgin can reduce the production of pro-inflammatory cytokines in LPS-stimulated BV-2 microglial cells.

Materials:

-

BV-2 murine microglial cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Galbelgin (stock solution in DMSO)

-

Griess Reagent for nitric oxide measurement

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

Methodology:

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed BV-2 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of Galbelgin (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

-

Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include an untreated control group.

-

-

Nitric Oxide Measurement:

-

After 24 hours, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent to each sample and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Cytokine Measurement (ELISA):

-

Collect the remaining cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated, LPS-stimulated control group.

-

Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of Galbelgin's effects.

-

Expected Outcome: A dose-dependent decrease in the production of nitric oxide, TNF-α, and IL-6 in Galbelgin-treated cells compared to the LPS-stimulated control group would indicate a potent anti-neuroinflammatory effect.

Experimental Workflow for Assessing Neuroprotection

The following workflow illustrates a comprehensive approach to evaluating the neuroprotective potential of Galbelgin.

Caption: A comprehensive workflow for assessing the neuroprotective effects of Galbelgin.

Part 4: Exploring Galbelgin's Potential in Cancer Therapy

Galectins, particularly galectin-1, are overexpressed in many types of cancer and contribute to tumor progression by promoting cell adhesion, migration, angiogenesis, and immune evasion.[14][15][16][17][18] This makes galectin-1 a compelling target for anti-cancer therapies.

Experimental Protocol: Cell Adhesion Assay

This protocol describes a method to evaluate the effect of Galbelgin on the adhesion of cancer cells to an extracellular matrix (ECM) component, a critical step in metastasis.[30][31][32][33][34]

Objective: To determine if Galbelgin can inhibit the adhesion of MDA-MB-231 breast cancer cells to fibronectin-coated surfaces.

Materials:

-

MDA-MB-231 human breast cancer cell line

-

DMEM/F12 medium

-

FBS

-

Fibronectin

-

Bovine Serum Albumin (BSA)

-

Calcein-AM fluorescent dye

-

96-well black, clear-bottom microplates

Methodology:

-

Plate Coating:

-

Coat the wells of a 96-well microplate with fibronectin (10 µg/mL in PBS) overnight at 4°C.

-

Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

-

-

Cell Labeling and Treatment:

-

Harvest MDA-MB-231 cells and resuspend them in serum-free medium.

-

Label the cells with Calcein-AM (2 µM) for 30 minutes at 37°C.

-

Wash the cells to remove excess dye and resuspend them in serum-free medium.

-

Treat the labeled cells with various concentrations of Galbelgin for 30 minutes.

-

-

Adhesion Assay:

-

Add the treated cell suspension (5 x 10^4 cells/well) to the fibronectin-coated wells.

-

Incubate for 1 hour at 37°C to allow for cell adhesion.

-

-

Washing and Quantification:

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells using a fluorescence microplate reader (excitation/emission ~485/520 nm).

-

-

Data Analysis:

-

Calculate the percentage of cell adhesion relative to the vehicle-treated control.

-

Perform statistical analysis to determine the significance of Galbelgin's inhibitory effect.

-

Expected Outcome: A dose-dependent reduction in the fluorescence signal in Galbelgin-treated wells would indicate that Galbelgin inhibits the adhesion of MDA-MB-231 cells to fibronectin.

Part 5: Conclusion and Future Directions

This guide has presented a comprehensive overview of the potential therapeutic targets of Galbelgin, focusing on its hypothesized interaction with the galectin family of proteins. The proposed mechanisms of action in neurodegenerative diseases and cancer, supported by detailed experimental protocols, provide a solid foundation for future preclinical investigations.

Further research should focus on:

-

Direct Binding Assays: Confirming the direct interaction between Galbelgin and specific galectins using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

-

In Vivo Efficacy Studies: Validating the therapeutic potential of Galbelgin in animal models of neuroinflammation and cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing Galbelgin analogs to optimize its potency and selectivity for specific galectins.

The exploration of Galbelgin's therapeutic potential is a promising avenue of research that could lead to the development of novel treatments for a range of debilitating diseases.

References

-

Shi, Y., Wang, J., & Yan, H. (2022). Therapeutic Potential of Naturally Occurring Lignans as Anticancer Agents. Current Topics in Medicinal Chemistry, 22(17), 1393-1405. [Link]

-

Shi, Y., Wang, J., & Yan, H. (2022). Therapeutic Potential of Naturally Occurring Lignans as Anticancer Agents. Current Topics in Medicinal Chemistry. [Link]

-

Thijssen, V. L., Heusschen, R., Caers, J., & Griffioen, A. W. (2012). Galectin-1 as a potent target for cancer therapy: role in the tumor microenvironment. Cancer Metastasis Reviews, 31(3-4), 763–778. [Link]

-

Bio-protocol. (n.d.). Cell Adhesion Assay. Bio-protocol. [Link]

-

MDPI. (2024). The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects. MDPI. [Link]

-

Thijssen, V. L., & Griffioen, A. W. (2013). Unraveling galectin-1 as a novel therapeutic target for cancer. Expert Opinion on Therapeutic Targets, 17(8), 935-946. [Link]

-

ResearchGate. (2012). Galectin-1 as a potent target for cancer therapy: Role in the tumor microenvironment. ResearchGate. [Link]

-

ResearchGate. (2010). Galectin-1 as a potential therapeutic target in autoimmune disorders and cancer. ResearchGate. [Link]

-

Rabinovich, G. A. (2005). Galectin-1 as a potential cancer target. British Journal of Cancer, 92(7), 1189–1195. [Link]

-

Scilit. (n.d.). Distribution, biosynthesis and therapeutic potential of lignans. Scilit. [Link]

-

Semantic Scholar. (n.d.). Distribution, biosynthesis and therapeutic potential of lignans. Semantic Scholar. [Link]

-

Frontiers. (n.d.). Galectin-3 Involvement in Cognitive Processes for New Therapeutic Considerations. Frontiers. [Link]

-

S-G, R., & D-P, G. (2022). Emerging role of galectin 3 in neuroinflammation and neurodegeneration. Frontiers in Immunology, 13, 998123. [Link]

-

Frontiers. (n.d.). Galectin-3: Roles in Neurodevelopment, Neuroinflammation, and Behavior. Frontiers. [Link]

-

Alzheimer's Research & Therapy. (n.d.). Galectin 3 as a potential therapeutic target modulating neuroinflammation in Alzheimer's disease. Alzheimer's Research & Therapy. [Link]

-

Semantic Scholar. (n.d.). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Semantic Scholar. [Link]

-

Frontiers. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers. [Link]

-

Creative Bioarray. (n.d.). Cell Attachment Assay. Creative Bioarray. [Link]

-

P-C, L., M, A., & L, D. (2013). Innovative method for quantification of cell-cell adhesion in 96-well plates. Journal of visualized experiments : JoVE, (78), e50619. [Link]

-

Karger Publishers. (2015). Enhancement of LPS-Induced Microglial Inflammation Response via TLR4 Under High Glucose Conditions. Cellular Physiology and Biochemistry. [Link]

-

Glycoforum. (2020). Introduction to Galectins-Experimental Protocols and Unsolved Questions (Narratives). Glycoforum. [Link]

-

C-V, D., A, S., & K, Z. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules (Basel, Switzerland), 27(17), 5481. [Link]

-

MDPI. (2021). Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. MDPI. [Link]

-

Glycoforum. (n.d.). Galectins - Experimental Protocols and Unsolved Questions (Narratives). Glycoforum. [Link]

-

ResearchGate. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. ResearchGate. [Link]

-

Galectin Therapeutics. (n.d.). Is a Galectin-3 Inhibitor the Answer for Millions of Patients With Cirrhosis & Cancer? Galectin Therapeutics. [Link]

-

PubMed. (2022). Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities. PubMed. [Link]

-

PubMed. (2022). Review of lignans from 2019 to 2021: Newly reported compounds, diverse activities, structure-activity relationships and clinical applications. PubMed. [Link]

-

P, Z., A, S., & I, K. (2022). Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities. International journal of molecular sciences, 23(11), 6096. [Link]

-

Frontiers. (n.d.). Inhibition of galectins in cancer: Biological challenges for their clinical application. Frontiers. [Link]

-

ResearchGate. (n.d.). 4.3 Main biological activities of lignans. ResearchGate. [Link]

-

ResearchGate. (2021). (PDF) Biological functions of lignans in plants. ResearchGate. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. benthamscience.com [benthamscience.com]

- 3. mdpi.com [mdpi.com]

- 4. scilit.com [scilit.com]

- 5. Distribution, biosynthesis and therapeutic potential of lignans | Semantic Scholar [semanticscholar.org]

- 6. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Review of lignans from 2019 to 2021: Newly reported compounds, diverse activities, structure-activity relationships and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Introduction to Galectins-Experimental Protocols and Unsolved Questions (Narratives) [glycoforum.gr.jp]

- 12. Galectins - Experimental Protocols and Unsolved Questions (Narratives) | Glycoforum [glycoforum.gr.jp]

- 13. GALECTIN INHIBITORS - Is a Galectin-3 Inhibitor the Answer for Millions of Patients With Cirrhosis & Cancer? [drug-dev.com]

- 14. Galectin-1 as a potent target for cancer therapy: role in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Unraveling galectin-1 as a novel therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Galectin-1 as a potential cancer target - PMC [pmc.ncbi.nlm.nih.gov]

- 19. AI-driven discovery of brain-penetrant Galectin-3 inhibitors for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Galectin-3 Involvement in Cognitive Processes for New Therapeutic Considerations [frontiersin.org]

- 21. Emerging role of galectin 3 in neuroinflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [PDF] Galectin-3: Roles in Neurodevelopment, Neuroinflammation, and Behavior | Semantic Scholar [semanticscholar.org]

- 23. Alzheimer's Association International Conference [alz.confex.com]

- 24. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. karger.com [karger.com]

- 30. Cell Adhesion Assay [bio-protocol.org]

- 31. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 32. creative-bioarray.com [creative-bioarray.com]

- 33. Probes for Cell Adhesion, Chemotaxis, Multidrug Resistance and Glutathione—Section 15.6 | Thermo Fisher Scientific - HK [thermofisher.com]

- 34. Innovative method for quantification of cell-cell adhesion in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]

Galbelgin: A Technical Guide to a Furofuran Lignan

Abstract

Galbelgin is a naturally occurring furofuran lignan identified in plant species historically used in traditional medicine, notably from the genera Schisandra and Piper. As a member of the lignan family of phytochemicals, Galbelgin is situated within a class of compounds renowned for a wide array of biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[1] However, specific research delineating the pharmacological profile of Galbelgin itself has been limited, presenting an opportunity for further investigation. This technical guide provides a consolidated overview of the current scientific knowledge on Galbelgin, including its chemical structure, physicochemical properties, and a recently developed synthetic pathway. In areas where direct data on Galbelgin is sparse, this guide synthesizes authoritative information on the broader class of Schisandra lignans to provide a robust scientific context for researchers and drug development professionals. A representative experimental protocol for assessing the anti-inflammatory potential of compounds like Galbelgin is also detailed to facilitate future research endeavors.

Chemical Identity and Structure

Galbelgin is classified as a furofuran lignan, characterized by a central tetrahydrofuran ring substituted with two aromatic rings. Its formal chemical name is 2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane.[2]

Chemical Structure Diagram

Caption: Chemical structure of Galbelgin.

Physicochemical Properties

Quantitative experimental data for Galbelgin is not widely available. The following properties have been computed and are available in public chemical databases.[2]

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₈O₅ | PubChem CID 609882[2] |

| Molecular Weight | 372.5 g/mol | PubChem CID 609882[2] |

| IUPAC Name | 2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane | PubChem CID 609882[2] |

| XLogP3 | 4.4 | PubChem CID 609882[2] |

| Hydrogen Bond Donor Count | 0 | PubChem CID 609882[2] |

| Hydrogen Bond Acceptor Count | 5 | PubChem CID 609882[2] |

Natural Occurrence and Synthesis

Natural Sources

Galbelgin has been identified as a natural constituent in the following plant species:

-

Schisandra sphenanthera : A medicinal plant used in traditional Chinese medicine, often referred to as Southern Wu Wei Zi.[2][3] The fruits and stems are rich in lignans and triterpenoids.[3]

-

Piper attenuatum : A perennial woody vine belonging to the pepper family (Piperaceae), found in Southeast Asia.[2][4]

Chemical Synthesis

While Galbelgin can be isolated from its natural sources, this process can be low-yielding and complex. A divergent total synthesis for (+)-Galbelgin has been recently developed, providing a reliable and efficient route for obtaining the pure compound for research purposes.[5] The synthesis utilizes a modified Kowalski one-carbon homologation reaction to construct the key γ-butyrolactone intermediate, which then undergoes further transformations to yield the final product.[5]

This synthetic approach is significant as it enables the production of Galbelgin and other related tetrahydrofuran lignans in a concise manner, facilitating further biological evaluation.[5]

Caption: Simplified workflow for the divergent synthesis of (+)-Galbelgin.

Biological Activity and Mechanism of Action

Direct experimental studies on the biological activity of isolated Galbelgin are not extensively reported in current literature. However, its classification as a lignan and its origin from Schisandra sphenanthera provide a strong basis for predicting its potential pharmacological properties. The lignans from Schisandra are well-documented to possess a range of effects, primarily neuroprotective, antioxidant, and anti-inflammatory.[1][6][7]

Neuroprotective and Cognitive-Enhancing Properties

Lignans isolated from Schisandra chinensis, a closely related species to S. sphenanthera, have demonstrated significant neuroprotective effects in both in vitro and in vivo models.[6] These compounds have been shown to protect neuronal cells from damage and enhance cognitive performance.[6] The mechanisms underlying these effects are believed to involve the attenuation of oxidative stress in the brain.[8] For researchers in drug development, this positions Galbelgin as a compound of interest for investigating potential therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[9]

Anti-inflammatory and Antioxidant Potential

A hallmark of Schisandra lignans is their considerable antioxidant and anti-inflammatory properties.[1] Many lignans exert their anti-inflammatory effects by inhibiting the production and/or release of pro-inflammatory mediators.[7] Given Galbelgin's structural similarity to other bioactive lignans, it is hypothesized to act on key inflammatory signaling pathways.

A plausible mechanism of action, common to many phenolic phytochemicals, involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory response, controlling the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as cytokines such as TNF-α and IL-6.[10]

Caption: Hypothesized anti-inflammatory mechanism of Galbelgin.

Representative Experimental Protocol: In Vitro Anti-inflammatory Assay

As specific protocols for Galbelgin are not yet published, this section provides a robust, self-validating methodology for assessing the anti-inflammatory activity of test compounds like Galbelgin. This protocol is based on well-established methods for measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[10]

Objective

To determine the dose-dependent effect of Galbelgin on the production of nitric oxide (NO), a key inflammatory mediator, in a cellular model of inflammation.

Materials

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Galbelgin (test compound), dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard

-

96-well cell culture plates

Step-by-Step Methodology

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

-

Compound Treatment and Stimulation:

-

Prepare serial dilutions of Galbelgin in DMEM (e.g., 1, 5, 10, 20, 40 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

-

Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of Galbelgin.

-

Pre-treat the cells with Galbelgin for 4 hours.

-

After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

-

Incubate the plates for an additional 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Add 50 µL of Griess Reagent Component A to each well, followed by a 10-minute incubation at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

-

-

Cell Viability Assessment (MTT Assay):

-

To ensure that the observed reduction in NO is not due to cytotoxicity, perform an MTT assay on the remaining cells in the original plate.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate cell viability as a percentage relative to the untreated control group.

-

Self-Validating Controls

-

Negative Control: Cells treated with vehicle (DMSO) only (no Galbelgin, no LPS).

-

Positive Control: Cells treated with vehicle and stimulated with LPS.

-

Test Groups: Cells treated with varying concentrations of Galbelgin and stimulated with LPS.

-

Compound Control: Cells treated with the highest concentration of Galbelgin only (no LPS) to check for direct effects on cell viability.

Conclusion and Future Directions

Galbelgin is a structurally defined furofuran lignan with confirmed natural origins and a viable synthetic pathway. While direct biological data remains scarce, its chemical classification and association with Schisandra species strongly suggest a potential for neuroprotective and anti-inflammatory activities. The provided synthetic route and representative experimental protocol offer a clear path for the scientific community to undertake a thorough pharmacological evaluation.

Future research should focus on:

-

Comprehensive Bioactivity Screening: Evaluating pure, synthesized Galbelgin across a panel of assays to confirm its antioxidant, anti-inflammatory, neuroprotective, and potential anti-cancer activities.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by Galbelgin.

-

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of Galbelgin to determine its potential as a drug candidate.

The exploration of Galbelgin holds promise for uncovering a novel therapeutic agent derived from a well-established medicinal plant lineage.

References

- Sowndhararajan, K., Deepa, P., Kim, M., Park, S. J., & Kim, S. (2018). An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis. Biomedicine & Pharmacotherapy, 97, 958-968.

-

Sowndhararajan, K., Deepa, P., Kim, M., Park, S. J., & Kim, S. (2017). An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis. Biomedicine & Pharmacotherapy, 97, 958-968. Available at: [Link]

-

Yan, T., Xu, M., Wu, B., Liu, F., Chen, Y., Liu, Y., ... & Liu, X. (2017). Lignans from Schisandra chinensis ameliorate cognition deficits and attenuate brain oxidative damage induced by D-galactose in rats. Metabolic Brain Disease, 32(3), 851-860. Available at: [Link]

-

Sowndhararajan, K., & Kim, S. (2017). Neuroprotective and cognitive enhancement studies of lignans from Schisandra chinensis. ResearchGate. Available at: [Link]

- Shi, P., He, Q., Chen, Y., Qu, L., & Zhou, Y. (2021). Pharmacodynamic effects and molecular mechanisms of lignans from Schisandra chinensis Turcz. (Baill.), a current review. European Journal of Pharmacology, 892, 173796.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 609882, Galbelgin. Retrieved January 13, 2026, from [Link].

-

Sowndhararajan, K., & Kim, S. (2017). An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis. ResearchGate. Available at: [Link]

-

Shi, P., He, Q., Chen, Y., Qu, L., & Zhou, Y. (2021). Pharmacodynamic effects and molecular mechanisms of lignans from Schisandra chinensis Turcz. (Baill.), a current review. European Journal of Pharmacology, 892, 173796. Available at: [Link]

-

Liu, C., Wang, Y., Zhang, Y., & Zhang, Y. (2021). Schisandra sphenanthera: A Comprehensive Review of its Botany, Phytochemistry, Pharmacology, and Clinical Applications. Journal of Ethnopharmacology, 278, 114283. Available at: [Link]

-

Lee, S., Shin, D., Kim, J., Lee, J., Lee, Y., & Lee, K. T. (2023). IL-6 Inhibitory Compounds from the Aerial Parts of Piper attenuatum and Their Anticancer Activities on Ovarian Cancer Cell Lines. Molecules, 28(13), 4983. Available at: [Link]

-

Li, Y., Zhao, H., Wang, Y., Zheng, Z. P., & Li, H. (2022). Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. Food & Function, 13(15), 8036-8047. Available at: [Link]

-

Chen, C. H., & Hong, B. C. (2023). Divergent Syntheses of (-)-Chicanine, (+)-Fragransin A2, (+)-Galbelgin, (+)-Talaumidin, and (+)-Galbacin via One-Pot Homologative γ-Butyrolactonization. Molecules, 28(3), 1367. Available at: [Link]

Sources

- 1. Pharmacodynamic effects and molecular mechanisms of lignans from Schisandra chinensis Turcz. (Baill.), a current review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Galbelgin | C22H28O5 | CID 609882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Schisandra sphenanthera: A Comprehensive Review of its Botany, Phytochemistry, Pharmacology, and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IL-6 Inhibitory Compounds from the Aerial Parts of Piper attenuatum and Their Anticancer Activities on Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lignans from Schisandra chinensis ameliorate cognition deficits and attenuate brain oxidative damage induced by D-galactose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Galselbigan, a Novel Bruton's Tyrosine Kinase (BTK) Inhibitor

Disclaimer: This document is a technical template designed to illustrate the structure and content of a comprehensive pharmacokinetic and pharmacodynamic guide. The compound "Galselbigan" is a fictional molecule created for illustrative purposes. All data, mechanisms, and protocols are representative examples based on established methodologies in drug development. All citations and references point to real, authoritative sources for the described scientific principles and techniques.

Introduction

Galselbigan is a novel, third-generation, covalent irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway. Dysregulation of the BCR pathway is a hallmark of numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). By covalently binding to the cysteine residue at position 481 (Cys481) in the BTK active site, Galselbigan achieves potent and sustained inhibition of kinase activity, leading to the downstream disruption of B-cell proliferation, trafficking, and survival signals.

This guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profile of Galselbigan. We will explore the absorption, distribution, metabolism, and excretion (ADME) characteristics that define its exposure profile, and correlate this with its potent, target-specific pharmacodynamic effects. The experimental methodologies detailed herein are designed to provide a robust framework for evaluating novel BTK inhibitors, ensuring data integrity and translatability from preclinical models to potential clinical applications.

Pharmacokinetic (PK) Profile of Galselbigan

The therapeutic efficacy of Galselbigan is fundamentally dependent on its ability to achieve and maintain sufficient concentrations at the site of action. The following sections detail its ADME profile as determined in preclinical rodent models.

Absorption and Distribution

Galselbigan is formulated for oral administration. Following a single oral dose in mice, it is rapidly absorbed, with peak plasma concentrations (Cmax) observed within 1-2 hours. The compound exhibits good oral bioavailability, estimated at approximately 60% in fasted states.

Distribution studies reveal that Galselbigan has a moderate volume of distribution (Vd), suggesting it distributes from the plasma into tissues, but does not extensively accumulate in deep tissue compartments. Critically, Galselbigan demonstrates favorable distribution to lymphoid tissues, including the spleen and lymph nodes, where malignant B-cells reside.

| Parameter | Value (Mouse Model) | Units |

| Tmax (Time to Peak Concentration) | 1.5 ± 0.5 | hours |

| Cmax (Peak Plasma Concentration) | 850 ± 120 | ng/mL |

| AUC (Area Under the Curve) | 4500 ± 600 | ng·h/mL |

| Oral Bioavailability (F%) | ~60 | % |

| Volume of Distribution (Vd) | 2.5 | L/kg |

| Plasma Protein Binding | 98.5 | % |

Table 1: Summary of key pharmacokinetic parameters of Galselbigan in a murine model following a single 10 mg/kg oral dose.

Metabolism and Excretion